molecular formula C15H15N3O B2916021 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole CAS No. 1705101-05-8

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole

Cat. No.: B2916021
CAS No.: 1705101-05-8
M. Wt: 253.305
InChI Key: NMIFSMGBZRIRTP-UHFFFAOYSA-N
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Description

The compound 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole is a complex organic molecule that features a bicyclic structureThe 8-azabicyclo[3.2.1]octane scaffold is a central core in the family of tropane alkaloids, which are known for their wide array of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the direct stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

The compound 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions would depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield ketones or carboxylic acids, while reduction reactions might yield alcohols or amines.

Scientific Research Applications

The compound 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system in which it is used. For example, in medicinal applications, it might interact with specific receptors or enzymes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-1H-1,3-benzodiazole include other tropane alkaloids and bicyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the 8-azabicyclo[3.2.1]octane scaffold with a benzodiazole moiety. This unique combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c19-15(18-11-2-1-3-12(18)6-5-11)10-4-7-13-14(8-10)17-9-16-13/h1-2,4,7-9,11-12H,3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIFSMGBZRIRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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